molecular formula C9H7FN2O B190283 4-(4-Fluorophenyl)oxazol-2-amine CAS No. 157429-08-8

4-(4-Fluorophenyl)oxazol-2-amine

Cat. No.: B190283
CAS No.: 157429-08-8
M. Wt: 178.16 g/mol
InChI Key: ANTIKVAJAUKENU-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenyl)oxazol-2-amine” is a chemical compound . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a solid form and a molecular weight of 194.229 Da .

Scientific Research Applications

Antitumor Properties

The study on the Preclinical Evaluation of Amino Acid Prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlights the potential of structurally similar compounds to 4-(4-Fluorophenyl)oxazol-2-amine in cancer treatment. These compounds show potent antitumor properties, with modifications like fluorination around the benzothiazole nucleus to prevent metabolic inactivation. The research suggests that amino acid conjugation to improve solubility and bioavailability could be a strategy for similar oxazol-2-amine derivatives, making them suitable for clinical evaluation in treating carcinomas (Bradshaw et al., 2002).

Synthesis and Chemical Properties

The Intramolecular Cyclization of N-propargylic Amides without transition metal catalysis for synthesizing fluoroalkylated oxazoles presents a method potentially applicable to synthesizing compounds like this compound. This process allows for the creation of oxazoles with various functional groups, offering a pathway to synthesize structurally related compounds with potential biological activities (Sugiishi, Motegi, & Amii, 2023).

Antimicrobial Activity

Research on Schiff and Mannich Bases Bearing 2,4-Dichloro-5-Fluorophenyl Moiety demonstrates the antimicrobial potential of compounds structurally related to this compound. These compounds have shown promising antibacterial and antifungal activities, suggesting that modifications to the oxazol-2-amine structure could yield new antimicrobial agents (Karthikeyan et al., 2006).

Application in Heterocyclic Design

The X-ray Mapping in Heterocyclic Design study, focusing on aminodienes containing an oxazole fragment, explores the structural aspects of compounds similar to this compound. Such research underscores the importance of understanding the molecular structure for designing new heterocyclic compounds with potential applications in drug development and material sciences (Rybakov et al., 2002).

Biochemical Analysis

Biochemical Properties

4-(4-Fluorophenyl)oxazol-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the notable interactions is with FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells . The compound acts as an inhibitor of FLT3, particularly in its mutated form, which is commonly found in acute myeloid leukemia (AML) cells . By inhibiting FLT3, this compound can reduce the proliferation of cancer cells and induce apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In AML cells, the compound inhibits the activity of FLT3, leading to decreased cell proliferation and increased apoptosis . Additionally, this compound has been shown to suppress the expression of DNA damage repair genes, further enhancing its anti-leukemic activity . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FLT3 receptor, inhibiting its kinase activity and preventing downstream signaling that promotes cell proliferation and survival . This inhibition leads to the activation of apoptotic pathways, resulting in cell death. Additionally, the compound’s ability to suppress DNA damage repair genes suggests that it may enhance the efficacy of other chemotherapeutic agents when used in combination therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and interaction with other biomolecules . Long-term studies have shown that this compound can maintain its anti-leukemic activity over extended periods, making it a promising candidate for sustained cancer therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FLT3 activity and reduces cancer cell proliferation without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability . The compound is metabolized primarily in the liver, where it undergoes various biochemical transformations that can affect its efficacy and toxicity . Understanding these metabolic pathways is crucial for developing effective dosing regimens and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and efficacy . Studies have shown that this compound can effectively reach target cells and tissues, making it a viable candidate for therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, enhancing its therapeutic potential.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIKVAJAUKENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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